molecular formula C18H21BrN2O B3442250 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B3442250
M. Wt: 361.3 g/mol
InChI Key: DPRZMRPZXOEJEE-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with various molecular targets, including serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter levels in the brain, leading to its potential therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:

    1-(4-bromophenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.

    1-(4-methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(3-chlorophenyl)piperazine: Investigated for its antipsychotic properties.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the piperazine family.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-22-18-7-5-17(6-8-18)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRZMRPZXOEJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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